4,6-Diamino-2-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile
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Overview
Description
Trifluoromethylpyridines (TFMP) and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Physical And Chemical Properties Analysis
The distinctive physical–chemical properties observed in this class of compounds are thought to be due to the presence of a fluorine atom and a pyridine in their structure .Scientific Research Applications
Multifunctional Properties and Synthesis
Compounds such as 5H-Chromeno[2,3-b]pyridines, which share a similar structural motif with the target compound, are known for their industrial, biological, and medicinal properties. A study by Ryzhkova et al. (2023) explored the synthesis of a chromeno[2,3-b]pyridine derivative using a multicomponent reaction, demonstrating good yield and providing insights into its ADME (absorption, distribution, metabolism, and excretion) properties, which are crucial for understanding the pharmacokinetic behavior of such compounds (Ryzhkova et al., 2023).
Structural and Reactivity Studies
Katritzky et al. (1995) investigated the synthesis and reactivity of 2,6-diamino-4-methyl-3-pyridinecarbonitrile, a compound with a similar pyridine-based structure, showcasing the transformation into various derivatives. This research provides a basis for understanding the reactivity patterns that might be applicable to 4,6-Diamino-2-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile derivatives (Katritzky et al., 1995).
Applications in Synthesizing New Analogues
Research by Sukach et al. (2015) on the synthesis of new trifluoromethylated analogues of 4,5‐Dihydroorotic Acid using 4-(Trifluoromethyl)pyrimidin-2(1H)-ones indicates the potential for creating new compounds with significant biological activity. The study highlights the utility of trifluoromethylated compounds in synthesizing biologically relevant analogues, suggesting potential research avenues for the target compound (Sukach et al., 2015).
Corrosion Inhibition
Ansari et al. (2017) explored the corrosion inhibition performance of chromenopyridine derivatives, indicating the potential for similar structures to serve as environmentally friendly corrosion inhibitors. This application is crucial for industrial settings, where material longevity and environmental impact are significant concerns (Ansari et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4,6-diamino-2-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4O/c10-9(11,12)5-1-3-6(14)4(2-13)7(15)16-8(3)17-5/h5H,1H2,(H4,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWADIAVQZOVZHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=NC(=C(C(=C21)N)C#N)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818822 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4,6-Diamino-2-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile |
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